4,6-dichloro-2,3-dihydro-1H-inden-1-ol
Overview
Description
4,6-Dichloro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 . Its IUPAC name is 4,6-dichloro-1-indanol .
Molecular Structure Analysis
The InChI code for 4,6-dichloro-2,3-dihydro-1H-inden-1-ol is 1S/C9H8Cl2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9,12H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives: The compound has been used in the synthesis of various chemical derivatives, such as 3a,8a-dihydrocyclopent(a)inden-3(8H)-one, which is obtained from a known compound through ketone transposition and introduction of a double bond (Sugihara, Sugimura, & Murata, 1983).
- Characterization and Crystal Structure Analysis: The structure and properties of various derivatives, like 6,7a-dichloro-3a-hydroxyoctahydro-1H-indene-2,5-diyl diacetates, have been characterized using spectroscopic methods (Kelebekli, Anıl, Goksu, & Şahin, 2018).
Chemical Reactions and Catalysis
- Dynamic Kinetic Resolution: The compound is utilized in dynamic kinetic resolution (DKR) processes involving secondary alcohols, demonstrating the efficacy of combining enzymes and zeolites in an ionic liquid solvent system (Shimomura et al., 2015).
- Polymerization Catalysis: Methylene-bridged metallocenes with derivatives of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol show potential in polymerization catalysis, especially in producing polypropylene and polyethylene waxes (Resconi et al., 2006).
Electronic and Optical Materials
- Solar Cell Applications: Derivatives of the compound have been synthesized for use in polymer solar cells, where modifications to the end-capping groups significantly affect the performance and efficiency of these cells (Liu et al., 2020).
DNA Interaction Studies
- DNA Binding Activity: Studies on the interaction of chiral Schiff bases derived from 4,6-dichloro-2,3-dihydro-1H-inden-1-ol with calf-thymus DNA reveal the influence of remote substituents on DNA binding affinity and structure (Bora et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4,6-dichloro-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMJJJUNFVBXJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-2,3-dihydro-1H-inden-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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